

A Structural and Physicochemical Comparison of 4-Methylphthalic Acid and Isophthalic Acid

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Compound of Interest

Compound Name: 4-Methylphthalic acid

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This guide provides an objective comparison of the structural and physicochemical properties of **4-methylphthalic acid** and isophthalic acid. The subtle difference in their chemical structures—the presence of a methyl group on the benzene ring of **4-methylphthalic acid**—gives rise to distinct properties that are critical in the context of chemical synthesis, materials science, and drug development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides a visual representation of their structural differences.

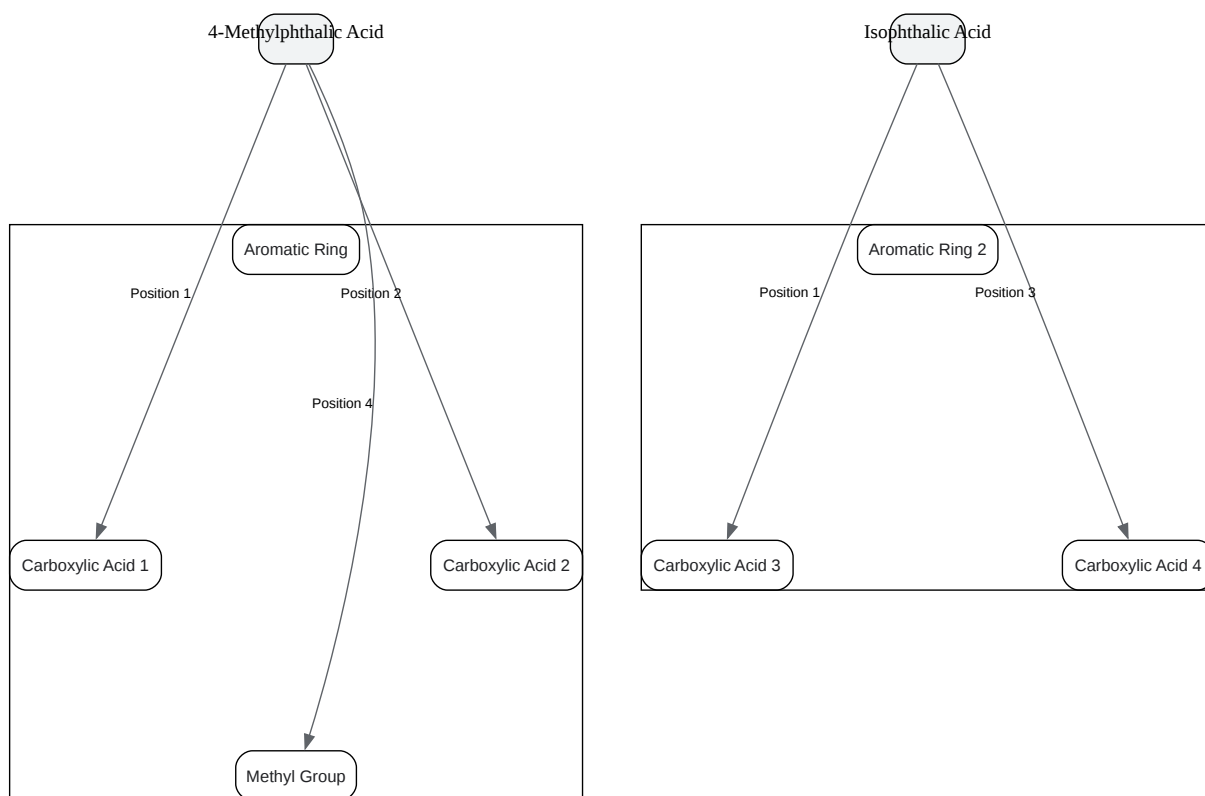
Structural and Physicochemical Properties

The core structural difference between **4-methylphthalic acid** and isophthalic acid lies in the substitution on the aromatic ring. Isophthalic acid is a benzenedicarboxylic acid with two carboxylic acid groups at positions 1 and 3.^{[1][2]} **4-Methylphthalic acid** is a derivative of phthalic acid (1,2-benzenedicarboxylic acid) with a methyl group at the 4-position. This substitution influences the molecule's polarity, steric hindrance, and electronic effects, which in turn affect its physical and chemical properties.

Property	4-Methylphthalic Acid	Isophthalic Acid
Synonyms	4-Methyl-1,2-benzenedicarboxylic acid	Benzene-1,3-dicarboxylic acid, m-Phthalic acid
CAS Number	4316-23-8	121-91-5
Molecular Formula	C ₉ H ₈ O ₄	C ₈ H ₆ O ₄
Molecular Weight	180.16 g/mol	166.13 g/mol
Appearance	White crystalline solid	White crystalline solid
Melting Point	146-148 °C	341-343 °C
Water Solubility	Partially soluble	Insoluble/Slightly soluble (0.01 g/100 mL at 25 °C)
Solubility in Organic Solvents	Soluble in polar organic solvents like ethanol, methanol, and acetone. [3]	Soluble in alcohol and acetone; insoluble in benzene.
pKa ₁	~3.32 (Predicted)	3.46, 3.70
pKa ₂	Not readily available	4.46, 4.60

Structural Comparison

The positioning of the functional groups on the benzene ring is a key differentiator between these two molecules.



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Caption: Structural comparison of **4-Methylphthalic acid** and Isophthalic acid.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acidity of the carboxylic acid groups, represented by the pKa value, can be determined by potentiometric titration.^{[3][4][5]}

Objective: To determine the acid dissociation constants (pKa) of **4-Methylphthalic acid** and isophthalic acid.

Materials:

- pH meter with a glass electrode
- Magnetic stirrer and stir bar
- Burette
- Standardized sodium hydroxide (NaOH) solution (carbonate-free)
- The organic acid to be tested (**4-Methylphthalic acid** or isophthalic acid)
- Deionized water
- Beakers

Procedure:

- Preparation of the Acid Solution: Accurately weigh a sample of the organic acid and dissolve it in a known volume of deionized water. Gentle heating may be required to aid dissolution.
- Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
- Titration: Slowly add the standardized NaOH solution from the burette in small increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

- **Data Analysis:** Plot a titration curve of pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point(s). For a dicarboxylic acid, two equivalence points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.

Determination of Solubility

The solubility of an organic acid in various solvents provides insight into its polarity and potential applications.

Objective: To determine the solubility of **4-Methylphthalic acid** and isophthalic acid in water and organic solvents.

Materials:

- The organic acid to be tested
- A selection of solvents (e.g., water, ethanol, acetone, hexane)
- Test tubes or vials
- Vortex mixer or shaker
- Analytical balance
- Temperature-controlled water bath

Procedure:

- **Sample Preparation:** Add a small, accurately weighed amount of the organic acid to a test tube.
- **Solvent Addition:** Add a known volume of the solvent to the test tube in small increments.
- **Equilibration:** After each addition, vigorously shake or vortex the mixture for a set period to ensure thorough mixing.^{[6][7]} For temperature-dependent studies, place the test tubes in a temperature-controlled water bath.

- **Observation:** Observe whether the solid dissolves completely. If it does, continue adding the acid until saturation is reached (i.e., solid material remains undissolved).
- **Quantification:** The solubility can be quantitatively determined by filtering the saturated solution to remove undissolved solid and then evaporating the solvent from a known volume of the filtrate. The mass of the remaining solid is then measured.

Crystal Structure Analysis (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[\[8\]](#)[\[9\]](#)

Objective: To determine the crystal structure of **4-Methylphthalic acid** and isophthalic acid.

Materials:

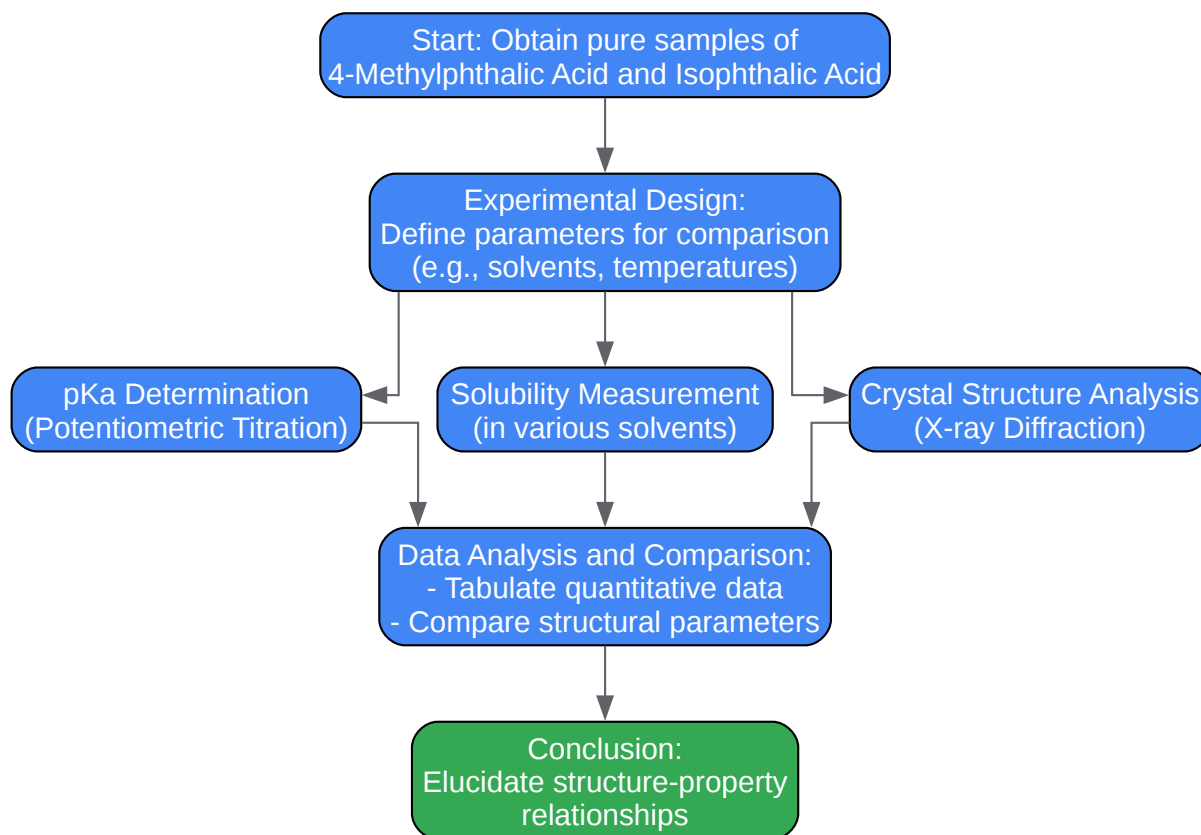
- High-quality single crystals of the organic acid
- Single-crystal X-ray diffractometer

Procedure:

- **Crystal Growth:** Grow single crystals of the organic acid suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.[\[10\]](#)[\[11\]](#)
- **Crystal Mounting:** Select a suitable single crystal and mount it on the goniometer head of the diffractometer.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data. The crystal

structure of isophthalic acid reveals that the molecules are connected by hydrogen bonds, forming infinite chains.[1]

Logical Workflow for Comparative Analysis



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Caption: Workflow for the comparative analysis of organic acids.

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